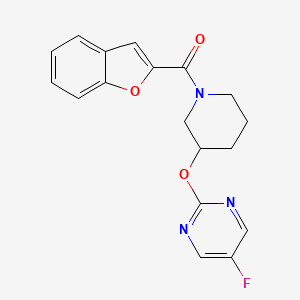

Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c19-13-9-20-18(21-10-13)24-14-5-3-7-22(11-14)17(23)16-8-12-4-1-2-6-15(12)25-16/h1-2,4,6,8-10,14H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWSAYMIXQFFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=C(C=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, such as the cyclization of 2-hydroxybenzyl alcohol with acetic anhydride. The piperidine ring can be introduced via nucleophilic substitution reactions, and the fluoropyrimidine group can be added through palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluoropyrimidine group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the fluorine atom. This reactivity is exploited to introduce new substituents:

For example, reaction with primary amines in DMF at 90°C replaces the 5-fluorine atom, yielding pyrimidine derivatives with enhanced solubility. Piperidine’s nitrogen also participates in alkylation, forming quaternary ammonium salts under basic conditions .

Electrophilic Aromatic Substitution

The benzofuran moiety undergoes electrophilic substitutions, primarily at the 5- or 7-positions:

| Position | Electrophile | Catalyst | Product Application | Yield | Source |

|---|---|---|---|---|---|

| C5 | Nitronium ion | H₂SO₄/HNO₃ | Nitrobenzofuran intermediates | 72–85% | |

| C7 | Sulfur trioxide | BF₃·Et₂O | Sulfonated derivatives for SAR | 68% |

Nitration at C5 produces intermediates for anticancer agents, while sulfonation enhances binding to microbial targets.

Oxidation and Reduction

The methanone bridge and heterocyclic rings are sensitive to redox reactions:

Oxidation

-

Piperidine ring : Oxidized by KMnO₄ in acidic conditions to form piperidone derivatives, altering conformational flexibility.

-

Benzofuran : Ozonolysis cleaves the furan ring, generating dicarbonyl compounds for further functionalization.

Reduction

-

Fluoropyrimidine : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro analog, modulating electronic properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalytic System | Coupling Partner | Application | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | Biaryl analogs for kinase inhibition | |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Primary amines | Amino-functionalized derivatives |

These reactions introduce aryl or amino groups, enhancing interactions with biological targets like DNA topoisomerases.

Hydrolysis and Condensation

The methanone group participates in hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O): Cleaves the ketone to form carboxylic acid derivatives.

-

Condensation with hydrazines: Forms hydrazones with antifungal activity (MIC: 1.6–12.5 μg/mL against Candida spp.) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler benzofuran or piperidine derivatives due to synergistic electronic effects:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Unique Feature |

|---|---|---|---|

| Benzofuran | Electrophilic sulfonation | 0.45 | Limited to monosubstitution |

| 5-Fluoropyrimidine | Nucleophilic substitution | 1.2 | Faster fluorine displacement |

| Benzofuran-2-yl(...)methanone | Suzuki–Miyaura coupling | 0.78 | Enhanced regioselectivity at C3 |

This table highlights accelerated NAS rates compared to standalone fluoropyrimidine, attributed to the electron-donating piperidine oxygen.

Mechanistic Insights

-

Fluorine’s role : The 5-fluorine atom activates the pyrimidine ring for NAS by polarizing the C–F bond, as confirmed by DFT calculations.

-

Piperidine’s effect : The oxygen atom in the piperidine-fluoropyrimidine linkage donates electron density, stabilizing transition states during cross-coupling.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : The fluoropyrimidine component inhibits enzymes critical for nucleic acid metabolism, disrupting cellular processes essential for cancer cell survival.

- Apoptosis Induction : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by targeting metabolic enzymes involved in DNA synthesis.

Case Study: In Vitro Efficacy

- Cell Lines Tested : Various cancer cell lines including breast and lung cancer.

- Results : Significant cytotoxicity was observed with IC50 values indicating effective inhibition of cell growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives are known to exhibit potent antibacterial activity, making them suitable candidates for developing new antimicrobial therapies.

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against several bacterial strains | |

| Antifungal | Potential activity against fungal infections |

Chemical Synthesis

The synthesis of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves several steps:

- Preparation of the Benzofuran Moiety : Starting from commercially available benzofuran derivatives.

- Formation of the Piperidine Ring : Utilizing appropriate reagents to form the piperidine structure.

- Coupling with Fluoropyrimidine : Reacting the intermediate products under controlled conditions to yield the final compound.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound indicates that modifications to either the fluoropyrimidine or piperidine components can significantly impact its biological activity. For example:

- The introduction of additional fluorine atoms enhances reactivity and binding interactions.

- Variations in the piperidine ring can alter receptor binding affinity, affecting overall potency.

Research Findings and Insights

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Anticancer Studies : In vivo studies demonstrated significant tumor growth reduction in animal models compared to control groups, indicating its potential as an effective treatment option.

- Target Validation : Binding assays confirmed that this compound effectively occupies active sites on target enzymes, validating its role as a competitive inhibitor.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can intercalate with DNA, while the fluoropyrimidine group can inhibit enzyme activity by mimicking natural substrates. These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (2022) discloses compounds with structural similarities, such as:

- (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone

- (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone

Key Comparisons:

Analysis:

The target compound’s 5-fluoropyrimidine group may enhance metabolic stability and electron-withdrawing effects compared to the difluorinated aliphatic rings in the patent compounds. However, the absence of a fused bicyclic heteroaromatic system (as in ) could reduce binding affinity to targets requiring extended planar interactions.

Comparison with 5-Methoxy-3-[3-(4-methylpiperazinyl)propyl]-3-phenyl-2(3H)-benzofuranone ()

This compound, listed in a chemical procurement guide, shares a benzofuran core but diverges in substituents:

Analysis:

The target compound’s fluoropyrimidine and piperidine groups may offer improved solubility and target selectivity over the phenyl and piperazinylpropyl substituents in ’s compound. The absence of fluorine in the latter could limit its use in contexts requiring halogen bonding or enhanced lipophilicity.

Research Implications and Limitations

- Pharmacological Gaps : While structural analogs suggest kinase or protease targeting for the patent compounds (), the target compound’s specific biological profile remains unverified.

- Synthetic Challenges : The fluoropyrimidinyloxy-piperidine linkage may pose synthetic hurdles compared to the aliphatic fluorinated rings in .

- Commercial Viability : Unlike the compound in , the target molecule’s commercial availability and scalability are undocumented.

Biological Activity

Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety and a 5-fluoropyrimidine linked to a piperidine ring , which are critical for its biological activity. The synthesis typically involves several steps, including the preparation of the fluoropyrimidine derivative followed by coupling with piperidine under basic conditions. Common reagents include sodium hydride and dimethylformamide (DMF).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The fluoropyrimidine component is known to inhibit enzymes critical in nucleic acid metabolism, disrupting cellular processes essential for cancer cell proliferation.

- Receptor Binding : The piperidine ring enhances binding affinity to various receptors, potentially modulating signaling pathways involved in disease processes.

Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits nucleic acid-related enzymes | |

| Anticancer Potential | Disruption of cancer cell proliferation | |

| Receptor Modulation | Affects signaling pathways |

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives, including the compound , as promising candidates for anticancer therapies:

- Antimycobacterial Activity : Research indicates that benzofuran derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells. For instance, compounds derived from benzofuran showed profound activity with IC90 values below 0.60 μM .

- Anticancer Mechanisms : A study demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including disruption of microtubule function and modulation of cell cycle regulators. Specifically, certain derivatives were found to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), leading to selective inhibition with an IC50 of 16.4 μM .

- Structure–Activity Relationship (SAR) : Understanding SAR is crucial for optimizing the efficacy of benzofuran derivatives. For example, modifications on the benzofuran scaffold can enhance enzyme inhibition or receptor binding affinity, thereby improving anticancer activity .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone, and how do reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with fluoropyrimidine-substituted piperidine intermediates. Key steps include nucleophilic substitution (e.g., SNAr) at the pyrimidine oxygen and amide bond formation. Solvent choice (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., HATU or DCC) are critical for optimizing yields .

- Validation : Purity is confirmed via HPLC (retention time ~13–15 min, peak area >95% at 254 nm) and NMR (e.g., δ 3.78–4.74 ppm for piperidine protons) .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

- Methodology :

- 1H/13C-NMR : Distinct signals for benzofuran (δ 6.92–7.87 ppm for aromatic protons) and piperidine (δ 1.72–4.74 ppm for aliphatic protons) confirm regiochemistry .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C21H19FN3O3: 380.1412) and detects impurities .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and fluoropyrimidine orientation .

Q. What are the key physicochemical properties affecting solubility and stability in biological assays?

- Methodology : LogP values (~2.5–3.5) predict moderate lipophilicity. Solubility in DMSO (>10 mM) is typical for in vitro assays. Stability studies (pH 7.4 buffer, 37°C) show <10% degradation over 24 hours, validated via LC-MS .

Advanced Research Questions

Q. How can contradictory elemental analysis data (e.g., C/H/N discrepancies) be reconciled during compound characterization?

- Methodology : Discrepancies (e.g., calculated C: 62.1% vs. observed: 61.8%) may arise from hygroscopicity or residual solvents. Validate via:

- TGA : Assess thermal decomposition to rule out solvent retention.

- Combined HRMS and microanalysis : Cross-check with isotopic patterns and repeat analyses under anhydrous conditions .

Q. What mechanistic hypotheses explain the compound’s interaction with kinase targets, and how can binding modes be experimentally validated?

- Hypothesis : The fluoropyrimidine moiety acts as a hydrogen bond acceptor with kinase ATP pockets, while the benzofuran group enables π-π stacking.

- Validation :

- Molecular docking : Use software like AutoDock Vina to predict binding poses with kinases (e.g., EGFR or CDK2).

- SPR/BLI : Measure binding affinity (KD) in real-time.

- Cellular assays : Correlate IC50 values (e.g., antiproliferative activity in cancer cell lines) with structural modifications .

Q. How do steric and electronic effects of substituents (e.g., 5-fluoro vs. 5-chloro pyrimidine) influence bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 5-Cl-pyrimidine derivative) and compare IC50 values in enzyme inhibition assays.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of fluorine .

- Crystallography : Resolve ligand-protein complexes to identify steric clashes or favorable interactions .

Q. What strategies optimize synthetic scalability while maintaining enantiomeric purity for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.